molecular formula C16H13ClFNO2 B11952579 3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide CAS No. 853350-01-3

3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide

Cat. No.: B11952579
CAS No.: 853350-01-3
M. Wt: 305.73 g/mol
InChI Key: SEFGWNVJXIONBW-BJMVGYQFSA-N
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Description

3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-methoxyphenyl group and a fluorophenyl group connected by a propenamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-3-methoxybenzaldehyde and 4-fluoroaniline.

    Formation of Intermediate: The aldehyde group of 2-chloro-3-methoxybenzaldehyde reacts with the amine group of 4-fluoroaniline to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine undergoes amidation with acryloyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-chlorophenyl)-2-propenamide
  • 3-(2-Chloro-3-methoxyphenyl)-N-(4-methylphenyl)-2-propenamide

Uniqueness

3-(2-Chloro-3-methoxyphenyl)-N-(4-fluorophenyl)-2-propenamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, combined with a fluorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

853350-01-3

Molecular Formula

C16H13ClFNO2

Molecular Weight

305.73 g/mol

IUPAC Name

(E)-3-(2-chloro-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C16H13ClFNO2/c1-21-14-4-2-3-11(16(14)17)5-10-15(20)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20)/b10-5+

InChI Key

SEFGWNVJXIONBW-BJMVGYQFSA-N

Isomeric SMILES

COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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